(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
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Overview
Description
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, two methyl groups, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves the reaction of 4-amino-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by an E/Z isomerization to yield the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to favor the formation of the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to interact with specific molecular targets, such as receptors and enzymes, which could lead to the development of new medications.
Industry
In industry, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile
- (Z)-3-(4-Amino-3,5-dimethylphenyl)but-2-enenitrile
Uniqueness
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of the nitrile group. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C\C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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